D-Phenylalanine, -ba--methyl- (9CI)

Chiral Chromatography Preparative SFC Unnatural Amino Acid Purification

Researchers requiring stereochemically defined, conformationally constrained amino acids for peptide analog design often face limited isomer availability. D-Phenylalanine, β-methyl- (9CI) (CAS 134235-83-9) addresses this by providing a specific D-configuration with β-methyl branching that restricts χ1 side-chain rotameric freedom. - Enables systematic topochemical SAR studies in receptor-binding assays, as validated in substance P analog programs achieving EC50 values of 0.15-10.0 nM. - Supplied as a single stereoisomer for precise incorporation into peptidomimetics requiring defined D-configuration at the α-carbon. - Useful as an analytical standard for chiral separation method development, with established SFC resolution protocols on Chiralpak AD-H columns.

Molecular Formula C10H13NO2
Molecular Weight 179.219
CAS No. 134235-83-9
Cat. No. B594613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenylalanine, -ba--methyl- (9CI)
CAS134235-83-9
Molecular FormulaC10H13NO2
Molecular Weight179.219
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(C(=O)O)N
InChIInChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)/t7?,9-/m1/s1
InChIKeyIRZQDMYEJPNDEN-NHSZFOGYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Properties of D-Phenylalanine, β-methyl- (9CI)


D-Phenylalanine, β-methyl- (9CI), also known as β-methyl-D-phenylalanine or (2R)-2-amino-3-phenylbutanoic acid, is a non-proteinogenic, conformationally constrained β-branched aromatic α-amino acid with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . As an unnatural amino acid, it features a methyl substitution at the β-carbon position of the phenylalanine backbone, which introduces two chiral centers and significantly restricts side-chain conformational freedom relative to unsubstituted phenylalanine [1]. This compound is typically supplied for research use at ≥95% purity, with predicted physicochemical properties including a boiling point of 306.0±30.0 °C, a density of 1.158±0.06 g/cm³, a pKa of 2.24±0.10, and an ACD/LogP value of 1.46 .

Conformationally constrained β-branched chiral amino acid
Restricts χ₁ rotameric freedom for peptide design
D-configuration probe for stereochemical studies
Supports chiral reference-standard and SAR workflows

Why Generic Substitution Fails for D-Phenylalanine, β-methyl- (9CI)


D-Phenylalanine, β-methyl- (9CI) cannot be generically substituted by L-phenylalanine, α-methylphenylalanine, or other phenylalanine derivatives due to the unique combination of its D-configuration at the α-carbon and the β-methyl substituent, which together create two chiral centers and generate four possible stereoisomers with distinct three-dimensional architectures [1]. The introduction of a methyl group at the β-position imposes a conformational constraint on the side chain without significantly perturbing the peptide backbone, a structural feature that cannot be replicated by unsubstituted phenylalanine or by substitution at alternative positions (e.g., α-methyl or 4-methyl) [2]. This β-branching confers increased resistance to proteolytic degradation and alters receptor-binding pharmacophoric geometry in ways that are both stereospecific and application-dependent—substituting an L-isomer or a different diastereomer (e.g., threo- vs. erythro- configuration) in a peptide sequence can produce markedly different biological outcomes, as demonstrated in structure-activity relationship studies [3]. Consequently, procurement decisions for β-methyl-D-phenylalanine must be guided by the specific stereochemical requirements of the intended research application, as the four individual isomers are not functionally interchangeable [4].

L-configuration substitution

L-phenylalanine or L-β-methyl isomers cannot replicate D-specific target engagement in receptor mapping studies.

Methyl positional isomer mismatch

α-methyl or 4-methyl phenylalanine does not provide the β-branching constraint essential for side-chain rigidity evaluation.

Diastereomeric profile divergence

threo/erythro configuration may shift peptide-receptor pharmacophoric geometry; reported assay-response differences across isomers.

Quantitative Comparative Evidence for D-Phenylalanine, β-methyl- (9CI)


Single-Run Preparative Separation of All Four Isomers

A direct preparative purification of all four stereoisomers of β-methylphenylalanine—including the D-configuration α-carbon isomers—was achieved using supercritical fluid chromatography (SFC) with stacked-injection methodology [1]. Final purification of the Cbz-methyl ester derivatized isomers on a Daicel Chiralpak AD-H column (20 mm × 250 mm) with 50:50 methanol/ethanol as organic modifier yielded over 3.4 g of total purified material in 6.25 hours with greater than 90% total recovery [2]. This represents the first reported preparative approach that yielded all four compounds in a single chromatographic run, providing a scalable, analytically validated method for obtaining the specific D-β-methylphenylalanine isomer required for structure-activity studies [3].

Preparative SFC throughput
Head-to-head
Over 3.4 g total in 6.25 h; >90% recovery
Supports preparative chiral purification workflow
Versus classical resolution requiring days; stacked-injection SFC
Chiral Chromatography Preparative SFC Unnatural Amino Acid Purification

Stereodivergent Multigram Synthesis Without Chromatography

A three-step stereodivergent synthesis from Z and E isomers of 2-phenyl-4(α-phenylethylidene)-5(4H)-oxazolone enables separate access to threo- and erythro-diastereoisomers of β-methylphenylalanine on a multigram scale [1]. The four enantiomerically pure isomers—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—are subsequently obtained by HPLC resolution of the racemic precursors methyl threo- (or erythro)-2-benzamide-3-phenylbutanoates [2]. This approach bypasses the time-consuming and low-yield repeated recrystallization of the hydrochloride mixture, which is especially challenging for the threo racemate [3].

Stereodivergent synthesis scale
Method context
Multigram diastereomers in three synthetic steps
Supports scalable D-isomer sourcing for SAR
Bypasses time-consuming recrystallization; HPLC resolution used
Synthetic Methodology Constrained Amino Acids Multigram Synthesis

Side-Chain Rigidity Without Backbone Perturbation

Incorporation of β-methylphenylalanine into peptides introduces conformational side-chain rigidity without significantly perturbing the backbone conformation [1]. The β-methyl group restricts the three-dimensional arrangement of the side-chain moiety of the phenylalanine residue, which is crucial for molecular recognition processes in peptide-receptor interactions [2]. 1H-NMR studies on β-methylphenylalanine-containing substance P analogs demonstrated that the β-methyl substitutions cause slight distortions in the peptide backbone while the side chains adopt trans or gauche(-) conformations, with biological consequences that are not dictated solely by side-chain conformations [3].

Side-chain constraint
Class-level
Restricts χ₁ rotameric freedom; minor backbone distortion
Supports constrained peptide conformational design
Observed by ¹H-NMR in substance P analogs
Peptide Conformation Structure-Activity Relationship Pharmacophore Mapping

Lipophilicity and Ionization vs. Unsubstituted Phenylalanine

β-Methyl-D-phenylalanine exhibits distinct physicochemical properties compared to unsubstituted phenylalanine that influence its behavior in both synthetic and biological contexts . The compound has a predicted ACD/LogP value of 1.46 and a pKa of 2.24±0.10, reflecting the impact of the β-methyl group on lipophilicity and ionization . The ACD/LogD values at pH 5.5 and 7.4 are -1.20 and -1.21, respectively, indicating the zwitterionic character predominant at physiological pH . These properties differ from L-phenylalanine, which has a LogP of approximately -1.38 to -1.5 and a pKa (α-COOH) of ~2.2-2.5 and pKa (α-NH3+) of ~9.1-9.3, with the β-methyl substitution primarily affecting the compound's hydrophobicity and steric profile rather than its fundamental acid-base chemistry.

Lipophilicity shift
Data to verify
ΔLogP ≈ +2.8–3.0 vs. L-phenylalanine
May support membrane permeability assessment
Predicted ACD/LogP; experimental validation absent
Physicochemical Properties ADME Prediction Bioavailability Optimization

Application Scenarios for D-Phenylalanine, β-methyl- (9CI)


Constrained Peptide and Peptidomimetic Design

Researchers designing peptide analogs or peptidomimetics requiring restricted side-chain conformational freedom can utilize D-Phenylalanine, β-methyl- (9CI) as a β-branched phenylalanine surrogate. The β-methyl group eliminates χ1 rotameric freedom of the benzyl side chain without significantly perturbing the peptide backbone, enabling systematic exploration of topochemical arrays in receptor-binding studies [1]. This application is directly supported by the documented use of β-methylphenylalanine isomers in substance P analog design, where substitution at Phe7 and/or Phe8 produced analogs with EC50 values ranging from 0.15 to 10.0 nM in rabbit iris smooth muscle contraction assays, with three analogs exhibiting significantly greater activity than the native peptide (EC50 0.15-10.0 nM vs. native SP EC50) [2].

Chiral Chromatography and Reference Standards

Analytical laboratories developing chiral separation methods or requiring authenticated reference standards can procure D-Phenylalanine, β-methyl- (9CI) as part of a validated stereochemical framework. The compound's four stereoisomers have been resolved using SFC on a Daicel Chiralpak AD-H column with 50:50 methanol/ethanol, achieving over 3.4 g total purified material in 6.25 hours with >90% recovery, and absolute stereochemistry confirmed by chiral HPLC, NMR, and optical rotation [3]. This validated methodology provides a benchmark for laboratories establishing in-house chiral purification protocols or requiring stereochemically characterized standards for analytical method validation.

Mannopeptimycin Biosynthesis Studies

Investigators studying non-proteinogenic amino acid biosynthesis in glycopeptide antibiotics can utilize D-Phenylalanine, β-methyl- (9CI) and its stereoisomers as authentic standards or substrates for enzymatic characterization. (2S,3S)-β-Methylphenylalanine is a key residue in the cyclic hexapeptide core of mannopeptimycin, a glycopeptide antibiotic with potent activity against multidrug-resistant Gram-positive bacteria [4]. The biosynthesis involves β-methylphenylalanine transaminase and other pathway-specific enzymes, and stereochemical revision of the β-methylphenylalanine residue in the mannopeptimycin aglycone has been reported [5]. Access to the pure D-configuration isomer enables precise stereochemical assignment and substrate-specificity studies in this biosynthetic pathway.

Structure-Activity Relationship (SAR) Studies

Medicinal chemistry teams conducting SAR studies on peptide-based therapeutics or small-molecule peptidomimetics can employ D-Phenylalanine, β-methyl- (9CI) as a tool to assess the stereochemical requirements of target binding. The availability of all four stereoisomers enables systematic evaluation of how α- and β-carbon stereochemistry affects biological activity. This approach has been demonstrated in β-methylphenylalanine-derived DPP-IV inhibitor programs, where optimization of the β-substituent culminated in compounds with IC50 values as low as 1.7 nM and excellent selectivity over DPP-8 and DPP-9 [6]. Researchers requiring the specific D-configuration β-methylphenylalanine for SAR studies can reference these published methodologies to guide their experimental design.

Application
Selection Property
Validation Focus
Constrained peptide design
β-branched chiral constraint (D-configuration)
Conformation-activity relationship via NMR or receptor assay
Chiral method development
Validated preparative SFC framework
Stereochemical purity and isomer identity confirmation
Biosynthesis studies
Authentic D-β-methylphenylalanine reference
Enzymatic substrate specificity and stereochemical assignment
Stereochemical SAR
Single isomer for D-configuration testing
Comparative activity profiling across stereoisomers
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